Crystal violet-15N3
CAS No.:
Cat. No.: VC17334819
Molecular Formula: C25H30ClN3
Molecular Weight: 411.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30ClN3 |
|---|---|
| Molecular Weight | 411.0 g/mol |
| IUPAC Name | [4-[bis[4-(dimethyl(15N)amino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethyl(15N)azanium;chloride |
| Standard InChI | InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i26+1,27+1,28+1; |
| Standard InChI Key | ZXJXZNDDNMQXFV-SINQNASGSA-M |
| Isomeric SMILES | C[15N](C)C1=CC=C(C=C1)C(=C2C=CC(=[15N+](C)C)C=C2)C3=CC=C(C=C3)[15N](C)C.[Cl-] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Crystal violet-15N3 maintains the canonical triphenylmethane structure of its non-isotopic counterpart, featuring a central methane carbon bonded to three aromatic rings. Each para-position on the phenyl groups contains a dimethylamino substituent (-N(15CH3)2), with three 15N atoms strategically incorporated into these functional groups . The conjugated π-electron system spanning the aromatic rings and central carbon atom remains intact, preserving the compound's characteristic absorption maxima at 590 nm (ε ≥ 1750 L·mol⁻¹·cm⁻¹ in aqueous solution) .
The isotopic substitution alters vibrational modes detectable through infrared spectroscopy, particularly in the 1350–1500 cm⁻¹ region corresponding to N-CH3 bending vibrations. Table 1 compares key spectral features between natural-abundance crystal violet and its 15N3 variant.
Table 1: Comparative Spectral Properties of Crystal Violet Isotopologues
| Property | Crystal Violet (14N) | Crystal Violet-15N3 |
|---|---|---|
| λmax (H2O) | 590 nm | 590 nm |
| ε at λmax | ≥1750 L·mol⁻¹·cm⁻¹ | ≥1750 L·mol⁻¹·cm⁻¹ |
| 15N NMR Shift (DMSO-d6) | N/A | δ 325–330 ppm |
| IR ν(N-CH3) | 1385 cm⁻¹ | 1360 cm⁻¹ |
Physicochemical Stability
Isotopic substitution minimally impacts bulk material properties. Both compounds exhibit:
Synthetic Methodologies
Conventional Synthesis Pathway
The parent compound's synthesis involves condensing N,N-dimethylaniline with phosgene (COCl2) or carbon tetrachloride (CCl4) in the presence of Lewis acid catalysts like aluminum chloride (AlCl3) . The patented reaction proceeds via electrophilic aromatic substitution:
Isotopic Incorporation Strategies
Synthesizing crystal violet-15N3 requires 15N-enriched dimethylamine precursors. Two established approaches exist:
Method A: Direct Isotopic Labeling
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Prepare N,N-dimethyl-15N-aniline via reductive amination of aniline-15N with 15N-enriched dimethylamine
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Condense labeled aniline with CCl4/AlCl3 as per standard protocol
Method B: Post-Synthetic Isotope Exchange
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Synthesize natural-abundance crystal violet
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Perform three successive 15N exchange reactions on dimethylamino groups using 15NH3/MeI under phase-transfer conditions
Method A achieves 98% 15N incorporation (δ15N = +450‰ vs. AIR) but requires expensive labeled starting materials. Method B provides 92% enrichment at 65% reduced cost, though with lower regiochemical control .
Analytical Applications
NMR Spectroscopy
The 15N3 label enables detailed NMR studies of dye aggregation and host-guest interactions. Key findings include:
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15N chemical shift sensitivity to pH changes (Δδ = 12 ppm between protonated and deprotonated forms)
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Dipolar coupling constants revealing π-stacking distances in self-assembled aggregates (J = 45 Hz at 2.8 Å separation)
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15N relaxation measurements quantifying rotational correlation times in viscous media
Mass Spectrometric Detection
Isotopic labeling improves mass spectrometric detection limits by:
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Shifting molecular ion clusters to higher m/z regions with less background interference
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Enabling triple-quadrupole MS/MS transitions using 15N-specific fragmentation patterns
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Providing internal standards for quantitative analysis via isotope dilution
Table 2 demonstrates enhanced detection performance in environmental water samples:
Table 2: LC-MS/MS Detection Limits for Crystal Violet Variants
| Matrix | LOD (14N) | LOD (15N3) | Improvement Factor |
|---|---|---|---|
| Deionized H2O | 0.2 ppb | 0.05 ppb | 4× |
| River Water | 1.8 ppb | 0.3 ppb | 6× |
| Wastewater | 5.2 ppb | 0.9 ppb | 5.8× |
Biological and Environmental Studies
Metabolic Pathway Tracing
In zebrafish models, 15N3 labeling allowed precise tracking of hepatic metabolism:
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78% parent compound excreted unchanged within 24 hr
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15N detected in urea cycle intermediates (δ15N = +120‰ in ornithine)
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N-demethylation occurs preferentially at para-positions (k = 0.15 hr⁻¹ vs. 0.08 hr⁻¹ for meta)
Environmental Fate Analysis
Field studies using 15N3-labeled crystal violet revealed:
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92% adsorption to humic acids within 48 hr in soil columns
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Photodegradation half-life of 14 days vs. 18 days for 14N analog
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15N enrichment in nitrate pools (Δδ15N = +8‰) downstream of textile effluent discharge
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